molecular formula C11H12N2OS2 B14918703 n-Ethyl-2-(2-(thiophen-2-yl)thiazol-4-yl)acetamide

n-Ethyl-2-(2-(thiophen-2-yl)thiazol-4-yl)acetamide

Cat. No.: B14918703
M. Wt: 252.4 g/mol
InChI Key: VCEDLJIOAYPFPU-UHFFFAOYSA-N
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Description

n-Ethyl-2-(2-(thiophen-2-yl)thiazol-4-yl)acetamide ( 1240754-43-1) is a chemical compound with the molecular formula C11H12N2OS2 and a molecular weight of 252.36 g/mol. It is classified as a heterocyclic building block, a class of compounds essential in medicinal chemistry for constructing novel molecular entities . The compound features a thiophene ring fused to a thiazole moiety, both of which are privileged structures in drug discovery. Thiophene derivatives are known to exhibit a wide spectrum of therapeutic properties in research, including anti-inflammatory, antimicrobial, and anticancer activities . Similarly, the thiazole ring is a versatile scaffold found in various bioactive molecules and approved drugs, contributing to properties such as kinase inhibition and antimicrobial action . As such, this acetamide derivative serves as a versatile synthon for researchers developing new chemical probes and potential therapeutic candidates. This product is intended for research and development use only. It is not for human or diagnostic use.

Properties

Molecular Formula

C11H12N2OS2

Molecular Weight

252.4 g/mol

IUPAC Name

N-ethyl-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C11H12N2OS2/c1-2-12-10(14)6-8-7-16-11(13-8)9-4-3-5-15-9/h3-5,7H,2,6H2,1H3,(H,12,14)

InChI Key

VCEDLJIOAYPFPU-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC1=CSC(=N1)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of ethylamine with 2-bromoacetylthiophene to form the intermediate, which is then cyclized with thiourea to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-2-(2-(thiophen-2-yl)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields thiophene sulfoxides or sulfones, while reduction of the thiazole ring yields dihydrothiazoles .

Scientific Research Applications

N-ethyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a complex organic compound with a thiazole ring and a thiophene moiety, represented by the molecular formula C14H16N2O2S3C_{14}H_{16}N_2O_2S_3. This compound belongs to a class of thiazole derivatives known for various biological activities, including antimicrobial and anticancer properties.

Structural and Chemical Properties
The compound's structure includes a thiazole ring, contributing to its aromatic properties and stability, and a thiophene group, enhancing its potential for biological interactions. The canonical SMILES notation for this compound is CC(C)NC(=O)CC1=CSC(=N1)SCC(=O)C2=CC=CS2. The chemical reactivity is attributed to its functional groups, with the sulfur atom in the thiazole ring acting as a nucleophile and the carbonyl group in the acetamide undergoing condensation reactions.

Synthesis
The synthesis of N-ethyl-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide typically involves multi-step organic reactions, which can be optimized using catalysts and solvents to improve yields and reduce reaction times.

Potential Applications in Medicinal Chemistry
This compound may exhibit cytotoxicity against certain cancer cell lines, making it a candidate for pharmacological exploration. The combination of thiazole and thiophene moieties is essential for enhancing its biological efficacy through synergistic effects.

Specific applications include:

  • Antimicrobial: Due to the presence of the thiazole ring.
  • Antiretroviral: Similar to compounds like Ritonavir, which contains a thiazole and additional functional groups.
  • Antineoplastic: Analogous to Tiazofurin, which has a thiazole and ribose-like structure.
  • Anticancer: Similar to pyrimidine derivatives like 5-Fluorouracil.

Data Table: Thiazole Derivatives and Their Biological Activities

CompoundStructure FeaturesBiological Activity
SulfathiazoleThiazole ring + sulfonamideAntimicrobial
RitonavirThiazole + functional groupsAntiretroviral
TiazofurinThiazole + ribose-like structureAntineoplastic
5-FluorouracilPyrimidine derivativeAnticancer

Mechanism of Action

The mechanism of action of n-Ethyl-2-(2-(thiophen-2-yl)thiazol-4-yl)acetamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in electron transfer processes, affecting cellular signaling pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its thiophene-thiazole-acetamide architecture. Comparisons with structurally related molecules reveal how substituents modulate properties:

Compound Name / ID (Source) Core Structure Key Substituents Notable Structural Features
n-Ethyl-2-(2-(thiophen-2-yl)thiazol-4-yl)acetamide Thiazole-thiophene-acetamide Thiophene (2-position), N-ethylacetamide Enhanced π-conjugation; potential for planar stacking
Compound 9 () Thiazolidinone-thioacetamide 4-Chlorobenzylidene, 4-methoxyphenyl Chlorine and methoxy groups enhance lipophilicity
Compound 11 () Quinazolinone-thioacetamide 4-Sulfamoylphenyl, 4-methylphenyl Sulfonamide group improves solubility and H-bonding
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide () Thiazole-acetamide 2,6-Dichlorophenyl Steric hindrance from Cl atoms; twisted dihedral angle (79.7°) between aryl and thiazole rings

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) increase melting points and stability but may reduce solubility .
  • Thiophene vs.
  • Acetamide Substitution : N-ethyl in the target compound vs. aryl groups (e.g., phenyl, tolyl) in analogs influences hydrogen-bonding capacity and metabolic stability .

Physicochemical Properties

Comparative data on melting points, yields, and solubility (where available):

Compound Name / ID (Source) Melting Point (°C) Yield (%) Solubility Trends
n-Ethyl-2-(2-(thiophen-2-yl)thiazol-4-yl)acetamide Not reported N/A Likely moderate (polar acetamide + hydrophobic thiophene)
Compound 9 () 186–187 90 Low in water; soluble in DMSO
Compound 12 () 155–156 53 Moderate (NO₂ group increases polarity)
Compound 15 () 315.5 91 Poor (bulky trimethoxyphenyl group)
Compound 10 () 489–491 K (~216–218°C) N/A Soluble in methanol/acetone

Trends :

  • Higher yields correlate with electron-donating substituents (e.g., methoxy in Compound 9 ) that stabilize intermediates .
  • Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in Compound 15 ) elevate melting points but reduce solubility .

Hypothetical Advantages of Target Compound :

  • Thiophene’s electron-rich nature may improve binding to hydrophobic enzyme pockets.
  • N-ethyl group could reduce metabolic degradation compared to aryl-substituted analogs.

Biological Activity

n-Ethyl-2-(2-(thiophen-2-yl)thiazol-4-yl)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluation, mechanisms of action, and potential therapeutic applications of this compound.

1. Chemical Structure and Synthesis

The molecular formula of this compound is C14H16N2O2S3C_{14}H_{16}N_{2}O_{2}S_{3}. The synthesis typically involves multi-step organic reactions, which may include:

  • Step 1 : Reaction of thiophen-2-yl-acetic acid with thioacetamide under basic conditions to form the thiazole ring.
  • Step 2 : Subsequent reaction with ethylamine to introduce the N-ethyl group.

This process can be optimized using various catalysts and solvents to enhance yield and reduce reaction times.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies have shown that it exhibits activity against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for various derivatives in related studies have been reported as low as 0.22 to 0.25 μg/mL, indicating strong bactericidal effects .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties, particularly against A549 (lung cancer) and C6 (glioma) cell lines. Evaluation methods such as MTT assays and analysis of caspase activation have suggested that this compound can induce apoptosis in tumor cells, making it a candidate for further investigation in cancer therapy .

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

  • Inhibition of Enzymes : The compound may inhibit enzymes critical for bacterial cell wall synthesis, contributing to its antimicrobial effects.
  • Interference with DNA Repair : In cancer cells, it may disrupt DNA replication or repair mechanisms, leading to increased cell death.
  • Synergistic Effects : The presence of both thiazole and thiophene moieties enhances its biological efficacy through potential synergistic interactions .

Table 1: Summary of Biological Activities

Activity TypeModel OrganismIC50 Values (nM)Mechanism
AntimicrobialVarious pathogens0.22 - 0.25Cell wall synthesis inhibition
AnticancerA549, C6 cell linesNot specifiedInduction of apoptosis
AChE InhibitionHuman recombinant AChE103.24 - 108.94Competitive inhibition

5. Conclusion

This compound exhibits promising biological activities that warrant further exploration in medicinal chemistry. Its potential as an antimicrobial and anticancer agent highlights the need for continued research into its mechanisms and therapeutic applications.

Future studies should focus on optimizing synthetic routes for large-scale production and conducting comprehensive in vivo evaluations to better understand the pharmacokinetics and toxicity profiles associated with this compound.

By leveraging its unique structural features and biological properties, this compound could contribute significantly to the development of new therapeutic agents in the fight against infectious diseases and cancer.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare n-Ethyl-2-(2-(thiophen-2-yl)thiazol-4-yl)acetamide and related thiazole-acetamide derivatives?

  • Answer : The synthesis typically involves cyclocondensation reactions, where a thiazole ring is formed by reacting α-haloacetamides with thiourea derivatives. For example, N-substituted acetamides are synthesized by refluxing 2-aminothiazoles with chloroacetyl chloride in glacial acetic acid, followed by purification via recrystallization . Alternative routes include nucleophilic substitution of 2-chloroacetamide intermediates with heterocyclic amines under ultrasonication in dichloromethane (DCM) with DMAP catalysis .

Q. How is the structural identity of this compound validated in crystallographic studies?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The thiazole ring geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonds) are analyzed using programs like SHELX . For example, the dihedral angle between the thiophene and thiazole rings in analogous structures is often reported to be <10°, confirming planar conformations .

Q. What spectroscopic techniques are critical for characterizing its purity and functional groups?

  • Answer :

  • ¹H/¹³C NMR : Assigns protons and carbons in the thiazole (δ ~7.3–8.1 ppm for aromatic protons) and acetamide (δ ~2.1–2.3 ppm for CH₃) moieties .
  • IR Spectroscopy : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and thiazole C=N vibrations (~1520–1560 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 320.4 [M+H]⁺ for a related derivative) .

Advanced Research Questions

Q. How do structural modifications (e.g., N-ethyl vs. N-cyclopropyl substitution) influence bioactivity in kinase inhibition assays?

  • Answer : Substituents at the acetamide nitrogen modulate steric hindrance and binding to kinase substrate pockets. For instance, N-benzyl derivatives show enhanced Src kinase inhibition (IC₅₀ ~50 nM) compared to smaller alkyl groups due to hydrophobic interactions with the ATP-binding site . Computational docking (e.g., using AutoDock Vina) can predict binding affinities by analyzing van der Waals contacts and π-π stacking with conserved kinase residues .

Q. What experimental strategies resolve contradictions in biological activity data across cell lines?

  • Answer :

  • Dose-Response Profiling : Test compound efficacy at multiple concentrations (e.g., 0.1–100 µM) to account for cell-line-specific IC₅₀ variations .
  • Off-Target Screening : Use kinome-wide selectivity panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions with CDK9 or Aurora kinases .
  • Metabolic Stability Assays : Evaluate hepatic microsomal degradation (e.g., human liver microsomes) to rule out false negatives due to rapid clearance .

Q. How can crystallographic data inform the design of derivatives with improved solubility?

  • Answer : Crystal packing analysis reveals intermolecular interactions (e.g., hydrogen bonds, π-stacking) that contribute to low solubility. Introducing polar groups (e.g., morpholinoethoxy) at the thiophene 5-position disrupts tight packing, as seen in KX2-391 derivatives, improving aqueous solubility by >10-fold .

Q. What computational approaches predict the regioselectivity of electrophilic substitutions on the thiazole ring?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify electron-rich positions. For 2-(thiophen-2-yl)thiazoles, C5 of the thiazole is most nucleophilic (Mulliken charge ~−0.25), favoring reactions with electrophiles like iodonium salts .

Q. How are conflicting cytotoxicity results in 3D tumor spheroid vs. 2D monolayer models reconciled?

  • Answer : 3D spheroids mimic tumor microenvironments with hypoxia and nutrient gradients. Compounds with poor penetration (e.g., logP >3) show reduced efficacy in spheroids. Confocal imaging with fluorescent analogs (e.g., BODIPY-labeled derivatives) quantifies intracellular accumulation .

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